
(2E)-2-methylpenta-2,4-dienoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-methylpenta-2,4-dienoic acid is an organic compound with a conjugated diene structure It is characterized by the presence of a carboxylic acid group and two double bonds in its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by oxidation to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods
On an industrial scale, (2E)-2-methylpenta-2,4-dienoic acid can be produced through catalytic processes that involve the use of metal catalysts to enhance the reaction efficiency. These methods often employ continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(2E)-2-methylpenta-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2E)-2-methylpenta-2,4-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-methylbut-2-enoic acid: Similar structure but with one less double bond.
(2E)-2-methylhex-2,4-dienoic acid: Similar structure but with an additional carbon in the chain.
Propriétés
Formule moléculaire |
C6H8O2 |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(2E)-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h3-4H,1H2,2H3,(H,7,8)/b5-4+ |
Clé InChI |
PZWQOGNTADJZGH-SNAWJCMRSA-N |
SMILES isomérique |
C/C(=C\C=C)/C(=O)O |
SMILES canonique |
CC(=CC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


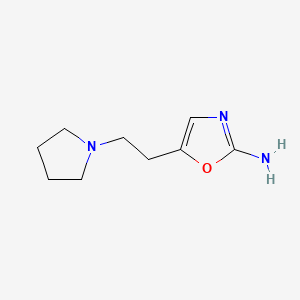
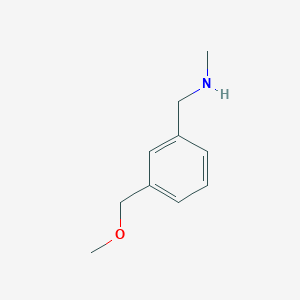
![3-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B15320172.png)
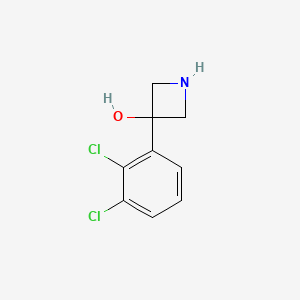
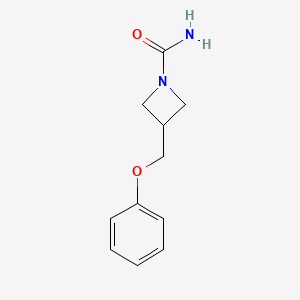

![Bicyclo[3.2.2]nonane-6,9-dione](/img/structure/B15320192.png)
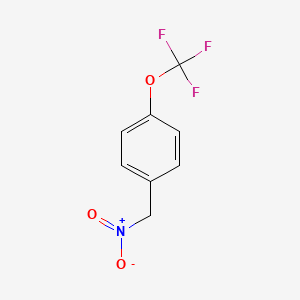
![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
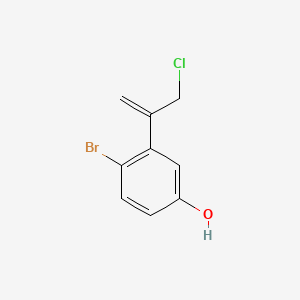
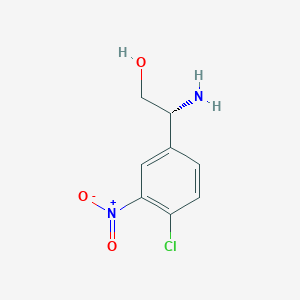
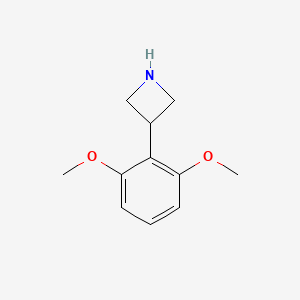
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)

